REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=[O:9])[CH2:2]2.[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=O.[OH-].[K+]>CO>[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=[C:2]1[C:3](=[O:9])[CH:4]2[CH2:7][CH2:8][N:1]1[CH2:6][CH2:5]2 |f:2.3|
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Name
|
|
Quantity
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3.86 g
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Type
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reactant
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Smiles
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N12CC(C(CC1)CC2)=O
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Name
|
|
Quantity
|
8.33 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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0.4 g
|
Type
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reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed in vacuo
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Type
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WASH
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Details
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the residue washed with sodium hydrogen carbonate
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Type
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EXTRACTION
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Details
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This was extracted (×4) with dichloromethane
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
The dichloromethane was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from methanol-dichloromethane
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Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=C2N3CCC(C2=O)CC3)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |